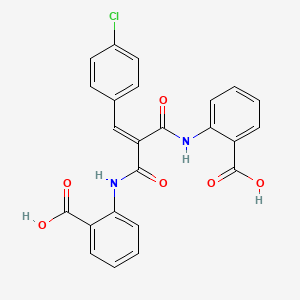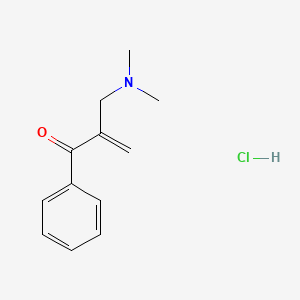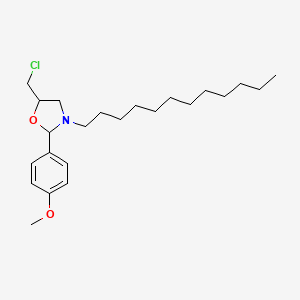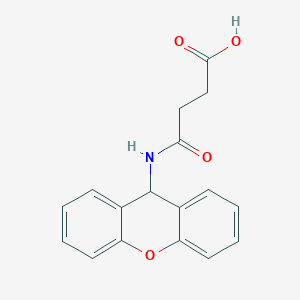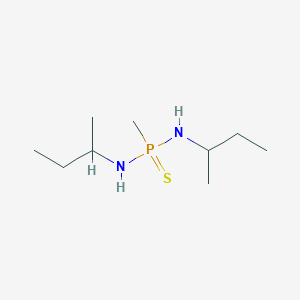
N,N'-Dibutan-2-yl-P-methylphosphonothioic diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Dibutan-2-yl-P-methylphosphonothioic diamide is a chemical compound known for its unique structure and properties It belongs to the class of phosphonothioic diamides, which are characterized by the presence of a phosphonothioic group attached to two butan-2-yl groups and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dibutan-2-yl-P-methylphosphonothioic diamide typically involves the reaction of phosphonothioic acid derivatives with butan-2-yl amines. One common method is the reaction of P-methylphosphonothioic dichloride with butan-2-ylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at a low temperature, typically around 0-5°C, and then gradually warmed to room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of N,N’-Dibutan-2-yl-P-methylphosphonothioic diamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Dibutan-2-yl-P-methylphosphonothioic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioic oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into phosphonothioic hydrides using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butan-2-yl groups are replaced by other nucleophiles such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, aryl halides
Major Products Formed
Oxidation: Phosphonothioic oxides
Reduction: Phosphonothioic hydrides
Substitution: Various substituted phosphonothioic diamides
Wissenschaftliche Forschungsanwendungen
N,N’-Dibutan-2-yl-P-methylphosphonothioic diamide has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases and kinases.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent due to its ability to inhibit specific molecular pathways.
Industry: Utilized as an additive in lubricants and hydraulic fluids to improve their thermal stability and reduce wear.
Wirkmechanismus
The mechanism of action of N,N’-Dibutan-2-yl-P-methylphosphonothioic diamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects. The specific molecular targets and pathways involved depend on the application and the nature of the compound’s interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Di-2-butyl-1,4-phenylenediamine: An aromatic amine used as an antioxidant in industrial applications.
N,N,N’,N’-Tetramethyl-P-indol-1-ylphosphonic diamide: A phosphonothioic diamide with similar structural features, used in coordination chemistry.
Uniqueness
N,N’-Dibutan-2-yl-P-methylphosphonothioic diamide is unique due to its specific combination of butan-2-yl and methyl groups attached to the phosphonothioic core. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields. Its ability to form stable complexes with transition metals and its potential as an enzyme inhibitor further distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
109120-51-6 |
|---|---|
Molekularformel |
C9H23N2PS |
Molekulargewicht |
222.33 g/mol |
IUPAC-Name |
N-[(butan-2-ylamino)-methylphosphinothioyl]butan-2-amine |
InChI |
InChI=1S/C9H23N2PS/c1-6-8(3)10-12(5,13)11-9(4)7-2/h8-9H,6-7H2,1-5H3,(H2,10,11,13) |
InChI-Schlüssel |
NAHFNGAMHVOBGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NP(=S)(C)NC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-6-(prop-1-en-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14338282.png)
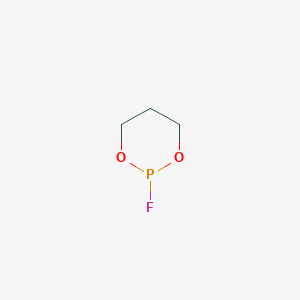
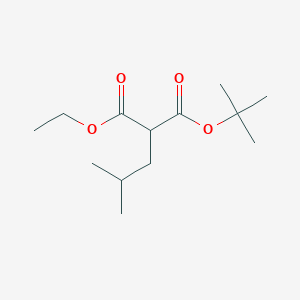
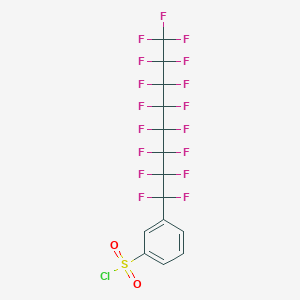
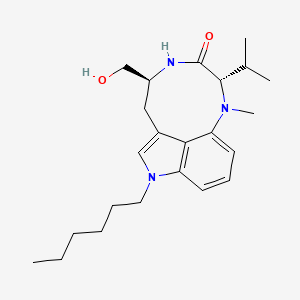
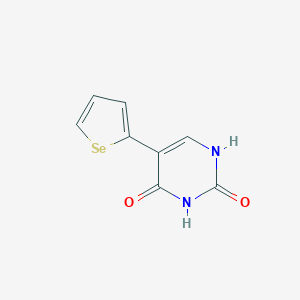

![2-Ethyl[1,3]thiazolo[4,5-c]pyridine](/img/structure/B14338313.png)


